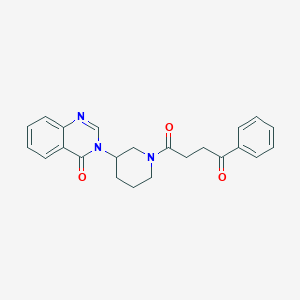

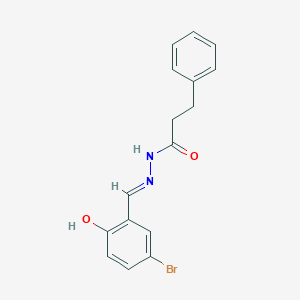

1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound "1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione" is structurally related to quinazoline derivatives, which have been synthesized and studied in various research contexts. In the first paper, a novel quinazoline derivative was synthesized using a Michael addition reaction, where a secondary amine was added to an α, β-unsaturated carbonyl compound . This method of synthesis is common in the formation of quinazoline derivatives and could potentially be applied to the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied using X-ray crystallography and density functional theory (DFT) . The crystal structure provides insights into the molecular interactions, such as hydrogen bonding and halogen interactions, which could also be relevant to the compound "1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione". The conformational analysis and stability arising from hyperconjugative interactions and charge delocalization, as studied in the first paper, are crucial for understanding the molecular structure of quinazoline derivatives .

Chemical Reactions Analysis

The reactivity of quinazoline derivatives can be inferred from local reactivity descriptors, which help in identifying chemically reactive sites within the molecule . These descriptors are essential for predicting how the compound might react under different chemical conditions. The intramolecular interactions and electronic absorption spectrum, which have been predicted and found to agree with experimental data, are also important for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as their spectroscopic characteristics and quantum chemical properties, have been analyzed using DFT calculations . The calculated NMR chemical shift values and vibrational wavenumbers are in good agreement with experimental data, providing a reliable method for characterizing the compound. Additionally, thermodynamic properties have been investigated using theoretical calculations, which could be relevant for understanding the stability and reactivity of "1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione" .

In the second paper, a series of quinazoline derivatives were synthesized and evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents . The binding affinity and selective antagonism of these compounds provide a case study for the potential pharmacological applications of quinazoline derivatives. The structure-activity relationships and the proposed alpha 1-receptor model could be relevant for further research into the biological activity of the compound .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

The compound is involved in ene-type reactions, where it can participate in the transfer of acyl groups, contributing to the synthesis of mixed anhydrides and products through Michael addition and sulfur extrusion processes (Bottomley, Boyd, & Monteil, 1980). Additionally, its derivatives have shown potential in luminescent properties and photo-induced electron transfer applications, indicating its utility in developing pH probes and studying charge separation dynamics (Gan, Chen, Chang, & Tian, 2003).

Pharmaceutical Research

Derivatives of this compound have been explored for their antihypertensive activities, with some piperidine derivatives showing promising results in lowering blood pressure in animal models (Takai et al., 1986). Furthermore, its structural analogs have been evaluated for antimycobacterial activities, highlighting the compound's relevance in designing treatments against bacterial infections (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019).

Advanced Material Science

In the realm of material science, certain derivatives have shown potential for selective recognition of copper ions and hydrogen peroxide sensing, demonstrating the compound's utility in developing sensitive and selective sensors for environmental and biological applications (Gayathri & Senthil Kumar, 2014).

Molecular Docking and Drug Design

The compound has also been utilized in molecular docking studies, aiming to understand its binding affinity to estrogen receptors, which could pave the way for the development of new therapeutic agents targeting hormone-related diseases (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Propiedades

IUPAC Name |

1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-21(17-7-2-1-3-8-17)12-13-22(28)25-14-6-9-18(15-25)26-16-24-20-11-5-4-10-19(20)23(26)29/h1-5,7-8,10-11,16,18H,6,9,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLFYLCWBLAMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2543567.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543573.png)

![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)